Fmoc-D-2-methyl-4-fluorophe
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Overview
Description
Fmoc-D-2-methyl-4-fluorophenylalanine (Fmoc-D-Phe(2-Me,4-F)-OH) is a derivative of phenylalanine, which is an essential amino acid. It has a molecular weight of 419.45 . The compound appears as a white to light yellow crystalline powder .
Synthesis Analysis
The synthesis of Fmoc-D-2-methyl-4-fluorophenylalanine involves the use of Fmoc solid-phase peptide synthesis . This method allows for rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .Molecular Structure Analysis
The IUPAC name for this compound is (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)-2-methylpropanoic acid . The InChI key is HGCDIHMFXNGCRG-RUZDIDTESA-N .Chemical Reactions Analysis
Fmoc-D-2-methyl-4-fluorophenylalanine is used as a reactant in the synthesis of non-natural macrocyclic and short hydrophobic peptides . The Fmoc group plays a crucial role in peptide synthesis, facilitating the association of peptide building blocks .Physical and Chemical Properties Analysis
Fmoc-D-2-methyl-4-fluorophenylalanine has a melting point range of 66-72°C . It should be stored at temperatures between 0-8°C .Scientific Research Applications
Drug Metabolism and Detoxification
One of the pivotal applications of compounds like Fmoc-D-Phe(2-Me,4-F)-OH is in the study of drug metabolism and detoxification processes. For instance, the human flavin-containing monooxygenase (FMO) family of enzymes plays a crucial role in the oxygenation of nucleophilic heteroatom-containing chemicals and drugs, converting them into more water-soluble metabolites for easier excretion. This process is fundamental in pharmacology and toxicology, providing insights into how drugs can be designed to be more effectively metabolized and less toxic. Studies highlight the importance of genetic variability and allelic variation in FMO-mediated metabolism, which could inform the design of drugs with better safety profiles and reduced risk of adverse drug-drug interactions (Cashman & Zhang, 2006).
Development of Fluorescent Chemosensors
Fmoc-D-Phe(2-Me,4-F)-OH and related compounds find significant application in the development of fluorescent chemosensors. These chemosensors are critical for detecting various analytes, including metal ions and neutral molecules, with high selectivity and sensitivity. The versatility of these compounds, as demonstrated by the array of analytes they can detect, underscores their potential in both research and practical applications. The ability to modulate the sensing selectivity and sensitivity of these chemosensors opens up opportunities for the development of novel diagnostic tools and sensors (Roy, 2021).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this compound .
Mechanism of Action
Target of Action
Fmoc-D-2-methyl-4-fluorophenylalanine is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological processes. It is primarily involved in the synthesis of proteins and other bioactive molecules.
Mode of Action
The Fmoc group (Fluorenylmethyloxycarbonyl) is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .
Action Environment
The action, efficacy, and stability of Fmoc-D-2-methyl-4-fluorophenylalanine can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules or ions that can interact with the compound .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoro-2-methylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c1-15-12-17(26)11-10-16(15)13-23(24(28)29)27-25(30)31-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22-23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJRUMUJHWYHLC-HSZRJFAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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